molecular formula C4H5N3OS B3000080 3-Methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448078-67-8

3-Methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No. B3000080
CAS RN: 1448078-67-8
M. Wt: 143.16
InChI Key: VZYTVPOJTSKFCB-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-thiadiazole-5-carboxamide is a chemical compound with the molecular formula C4H5N3OS and a molecular weight of 143.167 . It is also known by its CAS number 1448078-67-8 .


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies. For instance, a method of synthesis was described in a patent, where it was used as a key intermediate in the synthesis of pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound also contains a carboxamide group attached to the thiadiazole ring .

Scientific Research Applications

  • Biological Activity and DNA Methylation :

    • Compounds including 1,2,4-triazoles and 1,3,4-thiadiazoles have been synthesized and found to inhibit tumor DNA methylation in vitro, indicating potential for cancer research and treatment (Hovsepyan et al., 2019).
  • Synthesis Routes and Drug Development :

    • Research has explored new synthesis routes for drugs like temozolomide, with implications for the development of novel pharmaceutical compounds (Wang et al., 1997).
  • Chemical Synthesis and Applications :

    • Studies have shown methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, highlighting the versatility of thiadiazoles in chemical synthesis (Takikawa et al., 1985).
  • Anti-inflammatory Activity :

    • A series of 1,3,4-thiadiazoles with anti-inflammatory properties have been synthesized, suggesting potential applications in medical treatments (Maddila et al., 2016).
  • Anticancer Properties :

    • Novel thiadiazole derivatives have shown promising anticancer activities, indicating their potential as anticancer agents (Gomha et al., 2017).
  • Parallel Synthesis for Drug-like Derivatives :

    • A general method for synthesizing drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed, expanding the library of compounds for drug discovery (Park et al., 2009).
  • Organocatalytic Synthesis :

    • The first organocatalytic approach for synthesizing 1,2,4-selenadiazole and thiadiazole scaffolds has been developed, overcoming limitations of previous methods and reducing toxic side-product formation (Putta et al., 2018).
  • Antibacterial and Antifungal Activities :

    • Thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties have shown significant antibacterial and antifungal activities (Yu et al., 2022).

Safety and Hazards

The safety information for 3-Methyl-1,2,4-thiadiazole-5-carboxamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and may be harmful to the respiratory system . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 3-Methyl-1,2,4-thiadiazole-5-carboxamide are not mentioned in the available literature, thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities . They are being studied for their potential use in the development of new, more effective therapeutic agents .

properties

IUPAC Name

3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-2-6-4(3(5)8)9-7-2/h1H3,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYTVPOJTSKFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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